![molecular formula C17H21N5O3 B15113479 2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine](/img/structure/B15113479.png)
2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine is a complex heterocyclic compound that features a unique combination of oxazole, pyrrolo, and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazole ring, which can be achieved through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® . The pyrrolo ring can be synthesized via intramolecular cyclization reactions, often involving the use of strong bases or acids as catalysts. The final step involves the formation of the pyrimidine ring, which can be accomplished through condensation reactions with appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclodehydration and cyclization steps, which can improve yield and reduce reaction times . Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine can undergo various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation reactions, often employing catalysts like palladium on carbon (Pd/C).
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: MnO2, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene)
Reduction: Hydrogen gas (H2), Pd/C
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while reduction can lead to the formation of partially or fully hydrogenated derivatives.
Scientific Research Applications
2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine involves its interaction with specific molecular targets and pathways. The oxazole and pyrimidine rings can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit certain kinases or enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological macromolecules contributes to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole ring.
Ditazole: A platelet aggregation inhibitor with an oxazole moiety.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole structure.
Oxaprozin: A COX-2 inhibitor with an oxazole ring.
Uniqueness
What sets 2-[5-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-methoxypyrimidine apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for a broader range of interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C17H21N5O3 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[2-(4-methoxypyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
InChI |
InChI=1S/C17H21N5O3/c1-10-15(11(2)25-20-10)16(23)21-6-12-8-22(9-13(12)7-21)17-18-5-4-14(19-17)24-3/h4-5,12-13H,6-9H2,1-3H3 |
InChI Key |
LNUCJLOAPJCNOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CC3CN(CC3C2)C4=NC=CC(=N4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.